
4-(Oxan-4-yloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-4-yloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with an oxan-4-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yloxy)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with oxan-4-ol (tetrahydropyran-4-ol) under acidic conditions. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yloxy)butanoic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Aqueous or acidic medium.
Products: Oxidized derivatives, such as carboxylates or ketones.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Anhydrous ether or tetrahydrofuran (THF).
Products: Reduced derivatives, such as alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Conditions: Room temperature or mild heating.
Products: Halogenated derivatives.
Common Reagents and Conditions
The reactions of this compound typically involve common organic reagents and standard laboratory conditions. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.
Scientific Research Applications
4-(Oxan-4-yloxy)butanoic acid has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis.
- Precursor for the synthesis of more complex molecules.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug development and delivery.
-
Industry
- Utilized in the production of specialty chemicals.
- Employed in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yloxy)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
-
Enzyme Inhibition
- Inhibits specific enzymes by binding to their active sites.
- Alters the enzyme’s conformation and reduces its catalytic activity.
-
Receptor Binding
- Binds to cell surface or intracellular receptors.
- Modulates signal transduction pathways and cellular responses.
Comparison with Similar Compounds
4-(Oxan-4-yloxy)butanoic acid can be compared with other similar compounds, such as:
-
Butanoic Acid Derivatives
- 4-Hydroxybutanoic acid.
- 4-Aminobutanoic acid.
-
Oxan Derivatives
- 4-Oxan-4-ylmethanol.
- 4-Oxan-4-ylamine.
Uniqueness
The uniqueness of this compound lies in its combination of the butanoic acid backbone with the oxan-4-yloxy substituent. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(oxan-4-yloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h8H,1-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNUCQZUBKJRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)
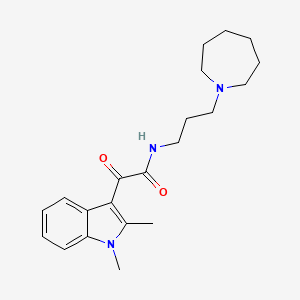
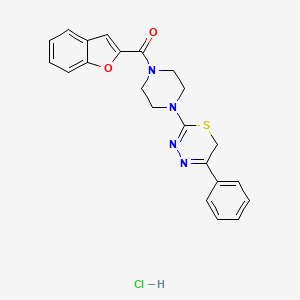
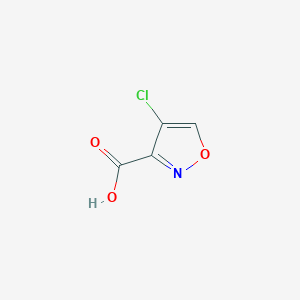
![2,4-dichloro-N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2468513.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/new.no-structure.jpg)
![n-(4-{[(adamantan-1-yl)formohydrazido]carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B2468517.png)
![8-[(3-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2468518.png)
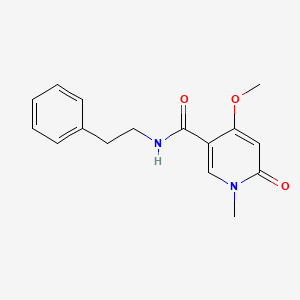
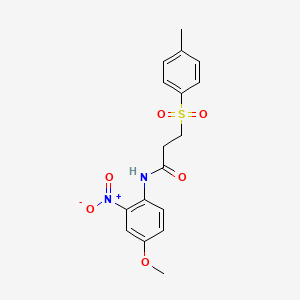
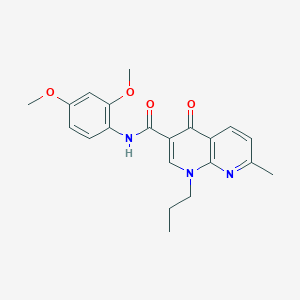
![ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2468525.png)
![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2468526.png)
